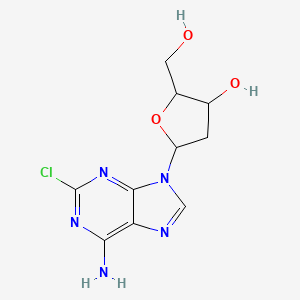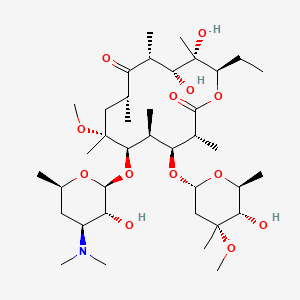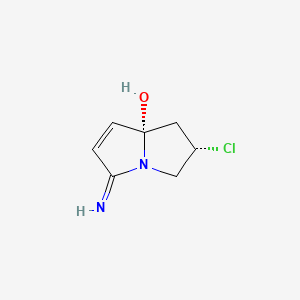
Clopidol
Übersicht
Beschreibung
- Es dient als wirksamer Kokzidiostatikum, insbesondere in der Geflügelhaltung, wo es zur Vorbeugung und Behandlung von Kokzidiose beiträgt – einer parasitären Krankheit, die den Darmtrakt von Vögeln befällt .
- Die Verbindung hemmt die Entwicklung von Protozoen, die für Kokzidiose verantwortlich sind, und verhindert so Schäden an der Darmschleimhaut bei Vögeln .
Clopidol: (IUPAC-Name: 3,5-Dichlor-2,6-dimethyl-pyridin-4-ol) ist eine chemische Verbindung mit der Summenformel C7H6Cl2NO.
Herstellungsmethoden
- This compound wird industriell aus Dehydroessigsäure in einem mehrstufigen Verfahren synthetisiert.
- Leider sind genaue Synthesewege und Reaktionsbedingungen in der Literatur nicht weit verbreitet.
Wissenschaftliche Forschungsanwendungen
- Die Anwendungen von Clopidol gehen über die Veterinärmedizin hinaus:
Chemie: Begrenzte Forschung untersucht seine Verwendung als chemisches Reagenz.
Biologie: Seine Auswirkungen auf Protozoen und zelluläre Signalwege sind von Interesse.
Medizin: Untersuchen Sie seine potenziellen therapeutischen Anwendungen.
Industrie: Erforschen Sie seine Rolle in der Tiergesundheit und Lebensmittelsicherheit.
Wirkmechanismus
- Der Wirkmechanismus von this compound umfasst die Hemmung der Protozoenentwicklung während des Sporozoitenstadiums, wodurch ihr Wachstum innerhalb der Epithelzellen für bis zu 60 Tage verhindert wird.
- Neueste Erkenntnisse deuten auf eine Hemmung der Schizogonie, Gametogonie und Sporulation der zweiten Generation hin .
Wirkmechanismus
Target of Action
Clopidol, also known as meticlorpindol or clopindol, is a pyridinol that exhibits broad coccidiostatic activity . It primarily targets the early development stages of Eimeria spp., a genus of apicomplexan parasites .
Mode of Action
This compound works by inhibiting mitochondrial energy production in sporozoites and trophozoites, the early developmental stages of Eimeria spp . This inhibition disrupts the growth and replication of the parasites, thereby exerting its coccidiostatic effect .
Biochemical Pathways
It is known that the drug disrupts the energy production of the parasites by affecting their mitochondria . This disruption likely affects various biochemical pathways within the parasites, leading to their inability to grow and replicate.
Result of Action
The primary result of this compound’s action is the inhibition of growth and replication of Eimeria spp. in the gut of the birds . This leads to the control and prevention of coccidiosis, a parasitic disease that can cause significant morbidity in poultry .
Biochemische Analyse
Biochemical Properties
Clopidol exhibits broad coccidiostatic activity against the early development of Eimeria spp. by inhibiting mitochondrial energy production in sporozoites and trophozoites . This interaction with the mitochondrial energy production pathway is crucial for its biochemical role.
Molecular Mechanism
This compound’s mechanism of action involves the inhibition of mitochondrial energy production in the sporozoites and trophozoites of Eimeria spp . This inhibition disrupts the energy-dependent processes within the cell, leading to the death of the parasite.
Vorbereitungsmethoden
- Clopidol is industrially synthesized from dehydroacetic acid through a multistep process.
- Unfortunately, specific synthetic routes and reaction conditions are not widely available in the literature.
Analyse Chemischer Reaktionen
- Clopidol unterliegt keinen umfassenden chemischen Umwandlungen. Es kann an Reaktionen wie Oxidation, Reduktion oder Substitution teilnehmen.
- Gängige Reagenzien und Bedingungen für diese Reaktionen sind aufgrund der begrenzten Dokumentation schwer fassbar.
- Hauptprodukte, die sich aus diesen Reaktionen ergeben, sind ebenfalls nicht gut dokumentiert.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Clopidol liegt in seiner spezifischen Wirkung gegen Kokzidien.
- Ähnliche Verbindungen umfassen andere Kokzidiostatika wie Nicarbazin , Toltrazuril und Amprolium .
Eigenschaften
IUPAC Name |
3,5-dichloro-2,6-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-3-5(8)7(11)6(9)4(2)10-3/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPIZLCVJAAHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(N1)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Record name | CLOPIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041793 | |
| Record name | Clopidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clopidol is a white to light-brown, crystalline solid. Mp: 320 °C. Practically insoluble in water. Administered to poultry to prevent the growth of pathogenic parasites., White to light-brown, crystalline solid; [NIOSH], White to light-brown, crystalline solid. | |
| Record name | CLOPIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Clopidol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/369 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CLOPIDOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/340 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Clopidol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0143.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), In water, 10 mg/L, Insoluble | |
| Record name | CLOPIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Clopidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7907 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clopidol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0143.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
White to light-brown, crystalline solid, Powder | |
CAS No. |
2971-90-6 | |
| Record name | CLOPIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Clopidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2971-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopidol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clopidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clopidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clopidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J763HFF5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clopidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7907 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CLOPIDOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/340 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
greater than 608 °F (NIOSH, 2023), >320 °C, >608 °F | |
| Record name | CLOPIDOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Clopidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7907 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CLOPIDOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/340 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Clopidol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0143.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of clopidol in parasites like Eimeria tenella?
A1: While the precise target of this compound remains unknown, research suggests it acts as a true coccidiostat, halting the parasite's lifecycle at an early stage. Sporozoites, the infective stage of the parasite, are able to invade intestinal tissue but their further growth is then inhibited. [, ]
Q2: How is this compound metabolized in chickens?
A2: While specific metabolic pathways haven't been extensively described in these papers, research indicates that this compound is partially metabolized into its glucuronide conjugate in chickens. []
Q3: How does the concentration of this compound change in different chicken tissues after the drug is withdrawn from feed?
A3: this compound concentrations decline rapidly in the liver and muscle during the first two days after withdrawal. After this initial period, the decline slows down, with low levels persisting even after 10 days. This highlights the importance of respecting withdrawal times to minimize residues in edible tissues. [, ]
Q4: How efficiently is this compound transferred from chickens to lambs through feed containing chicken waste?
A4: Studies show that this compound can be transferred from chickens to lambs through the feeding of chicken waste. Lambs fed with silage containing chicken waste had detectable levels of this compound in various tissues, including kidney, liver, muscle, fat, and blood. This emphasizes the importance of proper waste management practices to minimize potential drug transfer and environmental contamination. []
Q5: Can Eimeria tenella develop resistance to this compound?
A5: Yes, Eimeria tenella can develop resistance to this compound, particularly when exposed to suboptimal drug levels. []
Q6: How does the development of dual drug resistance in Eimeria species impact the effectiveness of combination anticoccidial products like Lerbek?
A6: Lerbek, a combination of this compound and methyl benzoquate, was designed to delay drug resistance. While initially effective, the emergence of Eimeria strains resistant to both components demonstrates that dual resistance can significantly compromise the efficacy of combination therapies. []
Q7: What analytical methods are commonly used for detecting this compound residues in chicken tissues?
A7: Several methods have been developed to detect this compound residues, including:
- Gas Chromatography (GC): Often coupled with Electron Capture Detection (ECD) or Mass Spectrometry (MS). This method offers high sensitivity and selectivity. [, , , ]
- High-Performance Liquid Chromatography (HPLC): Frequently combined with UV detection or Mass Spectrometry (MS). This versatile technique provides accurate quantification and identification of this compound residues. [, , , , , , , , ]
- Ultra Performance Liquid Chromatography (UPLC): This technique offers increased speed and sensitivity compared to traditional HPLC. []
Q8: How do these analytical techniques compare in terms of sensitivity and specificity for this compound detection?
A8: GC-MS and HPLC-MS methods generally offer the highest sensitivity and specificity for this compound detection, allowing for accurate quantification at very low levels (ppb range). [, , ] While HPLC-UV methods may have slightly lower sensitivity, they are still valuable for routine analysis due to their simplicity and cost-effectiveness. [, ] UPLC provides a good balance between speed and sensitivity, making it suitable for high-throughput analysis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-butyl-6-(2-methoxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B1669146.png)








![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)



